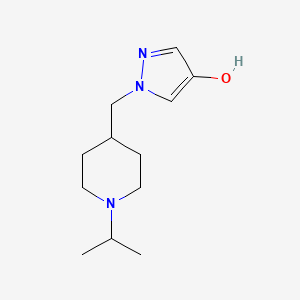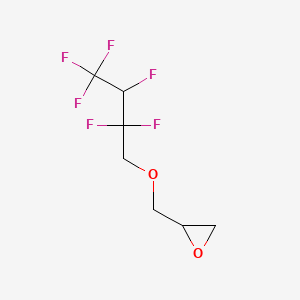
Allyl tert-butoxy carbonate; 1-chloro-1,2,2-trifluoro-ethylene; 1,1-difluoroethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl tert-butoxy carbonate: is an organic compound used primarily as a protecting group in organic synthesis. It is known for its stability and ease of removal under mild conditions. 1-chloro-1,2,2-trifluoro-ethylene is a halogenated ethylene derivative used in various industrial applications, including as a monomer for polymer production. 1,1-difluoroethylene is another halogenated ethylene derivative, often used in the production of fluoropolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- Allyl tert-butoxy carbonate can be synthesized by reacting allyl alcohol with tert-butyl chloroformate in the presence of a base such as pyridine .
- The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods:
- Industrially, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Synthetic Routes and Reaction Conditions:
- This compound is typically produced by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane using zinc .
- The reaction is carried out in the presence of a solvent like methanol or DMF to stabilize the intermediate products .
Industrial Production Methods:
- Large-scale production involves the use of specialized reactors to handle the corrosive nature of the reactants and products.
Synthetic Routes and Reaction Conditions:
- 1,1-difluoroethylene can be synthesized by the dehydrohalogenation of 1,1,2-trifluoroethane using a strong base .
- The reaction is typically conducted at elevated temperatures to drive the elimination reaction to completion.
Industrial Production Methods:
- Industrial methods may involve the use of continuous distillation to separate the product from unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Allyl tert-butoxy carbonate
Types of Reactions: This compound primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group.
Common Reagents and Conditions: Common reagents include trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products: The major product is the deprotected allyl alcohol.
1-chloro-1,2,2-trifluoro-ethylene
Types of Reactions: This compound can undergo polymerization reactions to form poly(chlorotrifluoroethylene).
Common Reagents and Conditions: Polymerization is typically initiated using free radical initiators under controlled temperature conditions.
Major Products: The major product is poly(chlorotrifluoroethylene), a polymer with excellent chemical resistance and mechanical properties.
1,1-difluoroethylene
Types of Reactions: This compound can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions: Reactions are often carried out in the presence of catalysts to facilitate the addition process.
Major Products: The major products are typically fluorinated organic compounds with diverse applications.
Wissenschaftliche Forschungsanwendungen
Allyl tert-butoxy carbonate
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis.
Biology and Medicine: Employed in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
1-chloro-1,2,2-trifluoro-ethylene
Chemistry: Used as a monomer in the production of fluoropolymers.
Biology and Medicine: Limited direct applications, but its polymers are used in medical devices due to their chemical resistance.
1,1-difluoroethylene
Chemistry: Used in the synthesis of fluorinated compounds and polymers.
Biology and Medicine:
Industry: Employed in the production of specialty polymers with unique properties.
Wirkmechanismus
Allyl tert-butoxy carbonate
Mechanism: The compound acts as a protecting group by forming a stable carbonate linkage with hydroxyl groups.
Molecular Targets and Pathways: The deprotection mechanism involves acid-catalyzed cleavage of the carbonate bond, releasing the free hydroxyl group.
1-chloro-1,2,2-trifluoro-ethylene
Mechanism: Undergoes free radical polymerization to form high molecular weight polymers.
Molecular Targets and Pathways: The polymerization process involves the formation of free radicals that propagate the polymer chain.
1,1-difluoroethylene
Mechanism: Participates in addition reactions through the formation of carbon-fluorine bonds.
Molecular Targets and Pathways: The addition reactions typically involve nucleophilic attack on the carbon-carbon double bond.
Vergleich Mit ähnlichen Verbindungen
Allyl tert-butoxy carbonate
Similar Compounds: Other protecting groups like benzyl carbonate and methyl carbonate.
Uniqueness: Allyl tert-butoxy carbonate is preferred for its stability and ease of removal under mild conditions.
1-chloro-1,2,2-trifluoro-ethylene
Similar Compounds: Other halogenated ethylenes like vinyl chloride and vinyl fluoride.
Uniqueness: Offers a unique combination of chemical resistance and thermal stability.
1,1-difluoroethylene
Eigenschaften
CAS-Nummer |
89823-13-2 |
|---|---|
Molekularformel |
C12H16ClF5O4 |
Molekulargewicht |
354.70 g/mol |
IUPAC-Name |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;(2-methylpropan-2-yl)oxy prop-2-enyl carbonate |
InChI |
InChI=1S/C8H14O4.C2ClF3.C2H2F2/c1-5-6-10-7(9)11-12-8(2,3)4;3-1(4)2(5)6;1-2(3)4/h5H,1,6H2,2-4H3;;1H2 |
InChI-Schlüssel |
LHYCPUSHQYOETB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)OCC=C.C=C(F)F.C(=C(F)Cl)(F)F |
Verwandte CAS-Nummern |
110872-66-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)


![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)

